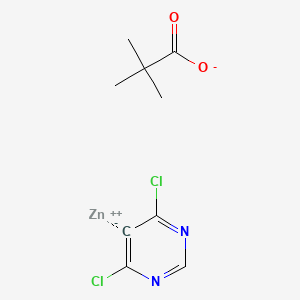
quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Quinoline derivatives are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring, which imparts unique chemical properties and biological activities.
Méthodes De Préparation
The synthesis of quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate involves several steps, including the formation of the quinoline and indole moieties, followed by their coupling to form the final compound. Common synthetic routes include:
Wittig Reaction: This reaction involves the formation of an alkene by reacting a phosphonium ylide with a carbonyl compound.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form a product in a single step.
Cyclocondensation Reaction: This reaction involves the formation of a ring structure by the condensation of two or more molecules.
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate chemical reactions, resulting in shorter reaction times and higher yields.
Analyse Des Réactions Chimiques
Quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Cyclization: This reaction involves the formation of a ring structure from a linear molecule.
Applications De Recherche Scientifique
Quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: It is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antimalarial, and antitumor agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, and inflammation. The compound’s unique structure allows it to interact with multiple targets, making it a versatile agent in therapeutic applications .
Comparaison Avec Des Composés Similaires
Quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate is unique due to its specific combination of quinoline and indole moieties. Similar compounds include:
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline structure and are known for their pharmacological activities.
Quinolin-6-yl methyl purines: These compounds have a purine ring fused to the quinoline structure and are studied for their potential as c-Met inhibitors.
2-Substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides: These compounds are proposed as novel structures of PI3K inhibitors and anticancer agents .
Propriétés
Formule moléculaire |
C25H24N2O2 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
quinolin-6-yl 1-(cyclohexylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-20-12-13-23-19(15-20)9-6-14-26-23)22-17-27(16-18-7-2-1-3-8-18)24-11-5-4-10-21(22)24/h4-6,9-15,17-18H,1-3,7-8,16H2 |
Clé InChI |
HFJHOGXZMSKPMS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC5=C(C=C4)N=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349661.png)

![1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349671.png)

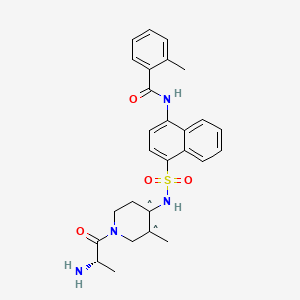
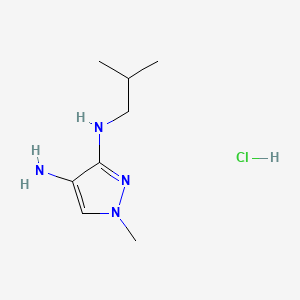
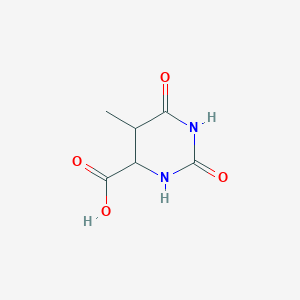
![Carbonic acid, methyl ester, [(E,E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl] ester](/img/structure/B12349706.png)
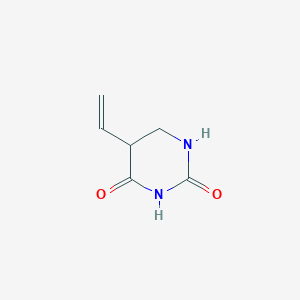
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one,monohydrochloride](/img/structure/B12349720.png)
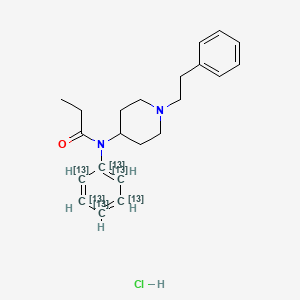

-](/img/structure/B12349736.png)
